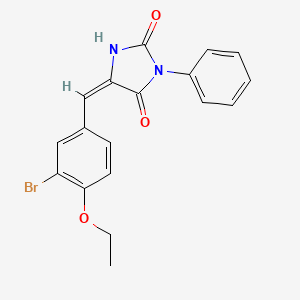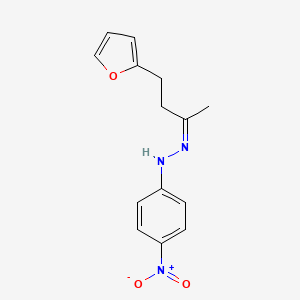![molecular formula C21H24N4O2 B5375602 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound may reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide exhibits various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide in lab experiments is its broad-spectrum pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antifungal, antibacterial, and antitumor activities. Additionally, it has been reported to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide. Additionally, studies are needed to investigate its potential therapeutic applications in various disease conditions, such as cancer, inflammation, and infectious diseases. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and pharmacokinetics.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenyl-1H-1,2,4-triazole-5-methanol to give the desired product.
Applications De Recherche Scientifique
The 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess antifungal, antibacterial, and antitumor activities.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,27)13-12-15-8-10-17(11-9-15)20(26)22-14-18-23-19(25-24-18)16-6-4-3-5-7-16/h3-11,27H,12-14H2,1-2H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCNTSQSCMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)